Factor Xa Inhibitory Potency: R1663 vs. Structural Analogs
The clinical candidate R1663 (compound 27) exhibits a factor Xa Ki of 7 nM and prothrombinase complex Ki of 1.3 nM. In direct comparison within the same series, compound 2 (a sulfonamide analog) shows a Ki of 15 nM, compound 26 shows 24 nM, and the unsubstituted pyrrolidine analog (compound 3) shows a substantially weaker Ki of 120 nM, demonstrating that the difluoroethyl P1b-substituent in R1663 confers an approximately 17-fold improvement in binding affinity relative to the unsubstituted core scaffold [1].
| Evidence Dimension | Factor Xa binding affinity (Ki) |
|---|---|
| Target Compound Data | R1663: Ki = 7 nM |
| Comparator Or Baseline | Unsubstituted pyrrolidine analog (compound 3): Ki = 120 nM |
| Quantified Difference | ~17-fold improvement in affinity (7 nM vs. 120 nM) |
| Conditions | Human factor Xa enzyme inhibition assay |
Why This Matters
Procurement of the specific difluoroethyl-substituted derivative R1663 is essential for achieving clinically relevant FXa inhibition, as generic pyrrolidine scaffolds lacking the optimized P1b-substituent exhibit >17-fold weaker target engagement.
- [1] Anselm L, Banner DW, Benz J, et al. Discovery of a factor Xa inhibitor (3R,4R)-1-(2,2-difluoro-ethyl)-pyrrolidine-3,4-dicarboxylic acid 3-[(5-chloro-pyridin-2-yl)-amide] 4-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenyl]-amide} as a clinical candidate. Bioorg Med Chem Lett. 2010;20(17):5313-5319. View Source
